molecular formula C20H26N4O3 B11004797 1-(2-methylpropyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide

1-(2-methylpropyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide

Cat. No.: B11004797
M. Wt: 370.4 g/mol
InChI Key: XFWFTDHIORLASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylpropyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a quinazolinone moiety, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the quinazolinone moiety. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the Quinazolinone Moiety: This step may involve the condensation of anthranilic acid derivatives with isocyanates or other suitable reagents.

    Coupling Reactions: The final step involves coupling the pyrrolidine ring with the quinazolinone moiety under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methylpropyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the pyrrolidine ring and quinazolinone moiety, along with the specific functional groups, distinguishes this compound from other similar compounds. This unique structure contributes to its distinct chemical properties and potential applications.

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

1-(2-methylpropyl)-5-oxo-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H26N4O3/c1-12(2)9-23-10-14(7-18(23)25)19(26)22-15-5-6-17-16(8-15)20(27)24(11-21-17)13(3)4/h5-6,8,11-14H,7,9-10H2,1-4H3,(H,22,26)

InChI Key

XFWFTDHIORLASW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(CC1=O)C(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.